Rebaudioside F - 438045-89-7

Rebaudioside F

Catalog Number: EVT-3066858
CAS Number: 438045-89-7
Molecular Formula: C43H68O22
Molecular Weight: 937.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebaudioside F is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana Bertoni plant. [, , , ] It belongs to a class of compounds known as steviol glycosides, which are recognized for their intensely sweet taste. [] Rebaudioside F is specifically classified as an ent-kaurane diterpene glycoside due to its structural similarity to the kaurane diterpene skeleton. []

  • Structural Elucidation: Its unique glycosylation pattern makes it an interesting target for studying plant glycobiology and natural product chemistry. []
  • Analytical Chemistry: It serves as a standard for developing and validating analytical methods, particularly for the separation and quantification of steviol glycosides in complex mixtures. [, ]
  • Food Science: Rebaudioside F contributes to the overall sweetness profile of stevia extracts, playing a role in understanding the sensory properties of these natural sweeteners. [, ]
Source

Rebaudioside F is primarily extracted from the leaves of Stevia rebaudiana, a perennial herb native to South America. The plant has been utilized for centuries by indigenous peoples for its sweetening properties. Advances in analytical techniques have allowed for the identification and characterization of various steviol glycosides, including rebaudioside F, through methods such as liquid chromatography and mass spectrometry .

Classification

Rebaudioside F is classified as a steviol glycoside, which are glycosylated derivatives of steviol, the aglycone form. The classification can be further broken down into:

  • Type: Natural sweetener
  • Chemical Family: Glycosides
  • Subcategory: Steviol glycosides
Synthesis Analysis

Methods

The synthesis of rebaudioside F can be achieved through various methods, including extraction from natural sources and biosynthetic approaches using engineered microorganisms. Recent studies have focused on using yeast, specifically Saccharomyces cerevisiae, to produce rebaudiosides through de novo biosynthesis. This involves constructing synthetic pathways that mimic the natural biosynthetic processes found in plants .

Technical Details

The biosynthetic pathway for rebaudioside F includes multiple enzymatic steps facilitated by glycosyltransferases. For instance, UDP-dependent glycosyltransferases play a crucial role in attaching sugar moieties to the steviol backbone. Engineering these enzymes can enhance their specificity and efficiency, leading to higher yields of desired products like rebaudioside F .

Molecular Structure Analysis

Structure

The molecular formula for rebaudioside F is C56H90O32C_{56}H_{90}O_{32}. It features a complex structure with multiple sugar units attached to the steviol core. Specifically, it contains glucose and xylose units linked at different positions on the aglycone.

Data

  • Molecular Weight: Approximately 1291 g/mol
  • Structural Characteristics: The structure includes:
    • A steviol backbone
    • Two glucose units
    • One xylose unit at specific positions (C-13 and C-19) .
Chemical Reactions Analysis

Reactions

Rebaudioside F can undergo various chemical reactions typical of glycosides, including hydrolysis and transglycosylation. These reactions can modify its sweetness profile or alter its stability under different conditions.

Technical Details

Transglycosylation reactions involve transferring sugar moieties from one glycoside to another, which can be catalyzed by specific enzymes such as cyclodextrin glucanotransferases. Optimizing these reactions can lead to the production of novel sweeteners with enhanced properties .

Mechanism of Action

Process

The sweetness of rebaudioside F is primarily due to its interaction with taste receptors on the tongue. The compound binds to the sweet taste receptors (T1R2/T1R3), triggering a signaling cascade that results in the perception of sweetness.

Data

Studies indicate that rebaudioside F exhibits a sweetness intensity significantly higher than sucrose, making it an attractive alternative sweetener. Its unique structure allows it to activate taste receptors effectively while contributing minimal calories .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; solubility may vary with temperature and pH.
  • Taste Profile: Extremely sweet with a clean aftertaste.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme heat or prolonged exposure to light.
  • pH Sensitivity: Sweetness perception can vary with pH levels; typically stable in neutral pH environments .
Applications

Scientific Uses

Rebaudioside F has several applications in food science and nutrition:

  • Sweetener: Used as a natural sweetener in beverages, food products, and dietary supplements due to its high sweetness intensity and low caloric value.
  • Research: Investigated for potential health benefits beyond sweetness, including antioxidant properties and potential roles in blood sugar regulation.
  • Food Industry: Increasingly incorporated into low-calorie and sugar-free products as consumers seek healthier alternatives .

Properties

CAS Number

438045-89-7

Product Name

Rebaudioside F

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C43H68O22

Molecular Weight

937.0 g/mol

InChI

InChI=1S/C43H68O22/c1-17-11-42-9-5-22-40(2,7-4-8-41(22,3)39(57)64-37-32(56)29(53)26(50)20(13-45)60-37)23(42)6-10-43(17,16-42)65-38-34(63-35-30(54)24(48)18(47)15-58-35)33(27(51)21(14-46)61-38)62-36-31(55)28(52)25(49)19(12-44)59-36/h18-38,44-56H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37+,38+,40-,41-,42-,43+/m1/s1

InChI Key

HYLAUKAHEAUVFE-AVBZULRRSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

Solubility

not available

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

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